molecular formula C17H14F2N2O2 B14800107 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 1047630-66-9

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14800107
CAS No.: 1047630-66-9
M. Wt: 316.30 g/mol
InChI Key: NZEGKDKQQSUZIQ-NSHDSACASA-N
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Description

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves several steps, including the formation of the isoindole core and the introduction of the difluorophenyl and amino groups. One common synthetic route involves the cyclization of a suitable precursor to form the isoindole core, followed by the introduction of the difluorophenyl group through a substitution reaction. The amino group can be introduced through a reductive amination reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

Properties

CAS No.

1047630-66-9

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C17H14F2N2O2/c18-14-6-5-10(8-15(14)19)7-11(20)9-21-16(22)12-3-1-2-4-13(12)17(21)23/h1-6,8,11H,7,9,20H2/t11-/m0/s1

InChI Key

NZEGKDKQQSUZIQ-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=C(C=C3)F)F)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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